molecular formula C30H25Cl2N3O3S B11432327 Ethyl 6-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(2-chlorophenyl)-5-cyano-2-phenyl-1,4-dihydropyridine-3-carboxylate

Ethyl 6-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(2-chlorophenyl)-5-cyano-2-phenyl-1,4-dihydropyridine-3-carboxylate

Cat. No.: B11432327
M. Wt: 578.5 g/mol
InChI Key: XBDLPMNYOQGMSV-UHFFFAOYSA-N
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Description

Ethyl 6-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(2-chlorophenyl)-5-cyano-2-phenyl-1,4-dihydropyridine-3-carboxylate is a complex organic compound that belongs to the dihydropyridine class of molecules. These compounds are known for their diverse pharmacological activities, particularly in the field of cardiovascular medicine. The unique structure of this compound, featuring multiple functional groups such as cyano, phenyl, and carboxylate, contributes to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(2-chlorophenyl)-5-cyano-2-phenyl-1,4-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes, amines, and nitriles under controlled conditions. The reaction may involve the use of catalysts such as piperidine or ammonium acetate to facilitate the formation of the dihydropyridine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can facilitate reduction reactions.

    Substitution: Halogenating agents, nucleophiles, or electrophiles can be employed under appropriate conditions to achieve substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

Ethyl 6-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(2-chlorophenyl)-5-cyano-2-phenyl-1,4-dihydropyridine-3-carboxylate has several scientific research applications:

    Chemistry: The compound serves as a model molecule for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: It is used in biological assays to investigate its potential as a therapeutic agent, particularly in cardiovascular and anti-inflammatory research.

    Medicine: The compound is explored for its pharmacological properties, including its potential as a calcium channel blocker or other cardiovascular applications.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of Ethyl 6-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(2-chlorophenyl)-5-cyano-2-phenyl-1,4-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, as a potential calcium channel blocker, it may inhibit the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure. The compound’s structure allows it to bind to the active sites of enzymes or receptors, modulating their activity and resulting in various biological effects.

Comparison with Similar Compounds

    Nifedipine: A well-known dihydropyridine calcium channel blocker used in the treatment of hypertension and angina.

    Amlodipine: Another dihydropyridine derivative with similar cardiovascular applications.

    Felodipine: A dihydropyridine compound with potent vasodilatory effects.

Comparison: Ethyl 6-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(2-chlorophenyl)-5-cyano-2-phenyl-1,4-dihydropyridine-3-carboxylate is unique due to its specific substituents, which may confer distinct pharmacological properties compared to other dihydropyridine derivatives

Properties

Molecular Formula

C30H25Cl2N3O3S

Molecular Weight

578.5 g/mol

IUPAC Name

ethyl 6-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-4-(2-chlorophenyl)-5-cyano-2-phenyl-1,4-dihydropyridine-3-carboxylate

InChI

InChI=1S/C30H25Cl2N3O3S/c1-3-38-30(37)27-26(21-11-7-8-12-23(21)31)22(16-33)29(35-28(27)19-9-5-4-6-10-19)39-17-25(36)34-20-14-13-18(2)24(32)15-20/h4-15,26,35H,3,17H2,1-2H3,(H,34,36)

InChI Key

XBDLPMNYOQGMSV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C#N)SCC(=O)NC3=CC(=C(C=C3)C)Cl)C4=CC=CC=C4

Origin of Product

United States

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